Cas no 1781583-60-5 (1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine)

1-2-(4-Bromo-1H-pyrazol-5-yl)ethylpiperazine is a brominated pyrazole derivative featuring a piperazine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural framework allows for further functionalization, enabling the development of biologically active compounds. The presence of the 4-bromo substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of complex heterocyclic systems. The ethylpiperazine side chain contributes to improved solubility and bioavailability, making it valuable in drug discovery. This compound is particularly useful in the design of kinase inhibitors, receptor modulators, and other therapeutic agents. High purity and stability ensure consistent performance in research and industrial applications.
1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine structure
1781583-60-5 structure
Product name:1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine
CAS No:1781583-60-5
MF:C9H15BrN4
Molecular Weight:259.146200418472
CID:6075352
PubChem ID:83901813

1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine
    • 1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
    • EN300-1917797
    • 1781583-60-5
    • インチ: 1S/C9H15BrN4/c10-8-7-12-13-9(8)1-4-14-5-2-11-3-6-14/h7,11H,1-6H2,(H,12,13)
    • InChIKey: XEAVHWRGLNAXJZ-UHFFFAOYSA-N
    • SMILES: BrC1C=NNC=1CCN1CCNCC1

計算された属性

  • 精确分子量: 258.04801g/mol
  • 同位素质量: 258.04801g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 44Ų

1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1917797-0.5g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
0.5g
$645.0 2023-09-17
Enamine
EN300-1917797-5.0g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
5g
$3645.0 2023-05-23
Enamine
EN300-1917797-10.0g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
10g
$5405.0 2023-05-23
Enamine
EN300-1917797-2.5g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
2.5g
$1315.0 2023-09-17
Enamine
EN300-1917797-0.1g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
0.1g
$591.0 2023-09-17
Enamine
EN300-1917797-1.0g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
1g
$1256.0 2023-05-23
Enamine
EN300-1917797-0.05g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
0.05g
$563.0 2023-09-17
Enamine
EN300-1917797-0.25g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
0.25g
$617.0 2023-09-17
Enamine
EN300-1917797-10g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
10g
$2884.0 2023-09-17
Enamine
EN300-1917797-5g
1-[2-(4-bromo-1H-pyrazol-5-yl)ethyl]piperazine
1781583-60-5
5g
$1945.0 2023-09-17

1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine 関連文献

1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazineに関する追加情報

Introduction to 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine (CAS No. 1781583-60-5) in Modern Chemical and Pharmaceutical Research

1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine, identified by the chemical formula CAS No. 1781583-60-5, is a significant compound in the realm of medicinal chemistry and pharmacology. This heterocyclic amine derivative has garnered considerable attention due to its structural versatility and potential therapeutic applications. The compound features a piperazine core linked to an ethyl chain, which is further substituted with a brominated pyrazole moiety, making it a promising scaffold for drug discovery.

The structural motif of 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine combines the favorable pharmacokinetic properties of piperazine derivatives with the bioisosteric potential of pyrazole rings. Piperazine derivatives are well-documented for their role in various therapeutic areas, including antipsychotics, antihistamines, and antifungals, owing to their ability to modulate neurotransmitter systems and enzyme activities. The introduction of a bromine atom at the 4-position of the pyrazole ring enhances electrophilicity, enabling further functionalization and interaction with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features make it an attractive candidate for developing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its potential in modulating G-protein coupled receptors (GPCRs), which are critical for signal transduction in cellular processes. The brominated pyrazole moiety serves as a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.

In the context of contemporary drug discovery, 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine has been explored in several preclinical studies for its potential therapeutic efficacy. Researchers have investigated its interactions with enzymes and receptors involved in neurological disorders, such as Parkinson’s disease and schizophrenia. The compound’s ability to cross the blood-brain barrier and exert differential effects on central nervous system (CNS) receptors makes it a valuable candidate for further development. Additionally, its structural similarity to known pharmacophores suggests that it may exhibit synergistic effects when combined with other therapeutic agents.

The synthesis of 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine involves multi-step organic reactions that highlight the compound’s synthetic accessibility. Key synthetic strategies include nucleophilic substitution reactions to introduce the piperazine moiety, followed by bromination of the pyrazole ring. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields. These developments are crucial for scaling up production while maintaining cost-effectiveness, which is essential for industrial applications.

From a computational chemistry perspective, 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. High-throughput virtual screening (HTVS) has identified potential lead compounds derived from this scaffold that exhibit high affinity for specific enzymes and receptors. These computational approaches have accelerated the drug discovery process by prioritizing promising candidates for experimental validation.

The compound’s pharmacological profile has also been explored in vitro using cell-based assays. Initial studies suggest that 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine exhibits inhibitory activity against certain kinases and transcription factors relevant to cancer biology. The bromine substituent plays a pivotal role in modulating binding affinity, demonstrating how small structural modifications can significantly impact biological activity. Such findings underscore the importance of structure-function relationships in optimizing drug candidates.

Future directions in research on 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine include exploring its role in inflammatory diseases and autoimmune disorders. The piperazine core is known to interact with cytokine receptors and signaling pathways involved in inflammation, suggesting that this compound may have anti-inflammatory properties. Preclinical trials are underway to evaluate its efficacy in models of rheumatoid arthritis and other inflammatory conditions.

The growing interest in 1-2-(4-bromo-1H-pyrazol-5-yl)ethylpiperazine underscores its significance as a versatile building block in medicinal chemistry. Its unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in pharmaceutical development efforts aimed at addressing unmet medical needs.

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